Introduction: The Strategic Role of Fluorine in Amino Acid Chemistry
Introduction: The Strategic Role of Fluorine in Amino Acid Chemistry
An In-Depth Technical Guide to (R)-2,4,5-Trifluorophenylalanine: Properties, Synthesis, and Applications in Drug Discovery
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and biological properties.[1][2] The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] Within the class of fluorinated compounds, non-canonical amino acids have garnered significant attention as building blocks for peptide and small molecule therapeutics.[3][4]
(R)-2,4,5-Trifluorophenylalanine, a chiral fluorinated analog of phenylalanine, exemplifies the strategic utility of this approach. It is not merely a scientific curiosity but a critical starting material in the synthesis of several blockbuster drugs.[3][4] Its trifluorinated phenyl ring imparts unique electronic and conformational properties that are exploited to enhance the efficacy and pharmacokinetic profiles of active pharmaceutical ingredients. This guide provides a comprehensive technical overview of (R)-2,4,5-Trifluorophenylalanine for researchers, scientists, and drug development professionals, covering its core chemical properties, synthesis, and pivotal applications.
Physicochemical and Spectroscopic Profile
The defining feature of (R)-2,4,5-Trifluorophenylalanine is the vicinal trifluoro-substitution on the aromatic ring. This arrangement creates a strong dipole moment and significantly alters the electronic nature of the ring, influencing its interactions, such as π-stacking and cation-π interactions, which are critical for molecular recognition at receptor binding sites.[3][5] The increased hydrophobicity of the fluorinated ring can also enhance membrane permeability and protein binding.[3][]
Core Chemical Properties
A summary of the key physicochemical properties is presented below. These values are essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid | [][7] |
| Synonyms | Boc-D-2,4,5-trifluorophe, H-D-Phe(2,4,5-F3)-OH | [8] |
| CAS Number | 486460-09-7 (for Boc-protected form) | [8] |
| Molecular Formula | C₉H₈F₃NO₂ | [5][][7][9] |
| Molecular Weight | 219.16 g/mol | [5][][7][9] |
| Appearance | White to off-white powder/solid | [5][] |
| Melting Point | 230-235 °C | [5][] |
| Boiling Point | 304.1 °C at 760 mmHg (Predicted) | [][10] |
| Density | 1.46 g/cm³ (Predicted) | [][10] |
| Optical Rotation | [α]²⁵/D = -1.2 ±0.5 (c=1.96 in water for L-isomer) | [5] |
| Storage | 2-8 °C, protected from light | [][8] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for confirming the identity and purity of (R)-2,4,5-Trifluorophenylalanine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for structural elucidation. ¹⁹F NMR is particularly powerful, as the chemical shifts of the fluorine atoms are highly sensitive to the local electronic environment, providing a clean window for analyzing molecular interactions and conformation without the background noise seen in ¹H NMR.[11][12][13] The coupling patterns between ¹H and ¹⁹F, as well as between adjacent ¹⁹F nuclei, provide definitive structural confirmation of the substitution pattern.
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the amine (N-H stretch, ~3000-3300 cm⁻¹), carboxylic acid (broad O-H stretch, ~2500-3300 cm⁻¹; C=O stretch, ~1700-1725 cm⁻¹), and the C-F bonds of the aromatic ring (strong absorptions, ~1100-1300 cm⁻¹).[14]
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. The monoisotopic mass is 219.0507 Da.[7] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Synthesis of (R)-2,4,5-Trifluorophenylalanine
The enantioselective synthesis of (R)-2,4,5-Trifluorophenylalanine is a key challenge, addressed by several chemo-enzymatic and asymmetric synthetic strategies. Biocatalytic retrosynthesis approaches are particularly attractive as they offer high enantioselectivity under mild conditions, reducing the environmental impact.[15][16]
One prominent strategy involves the asymmetric hydrogenation of an enamine precursor, often derived from 2,4,5-trifluorobenzaldehyde.[4]
Workflow: Chemo-Enzymatic Synthesis
This workflow illustrates a common approach to producing the desired (R)-enantiomer with high purity.
Caption: Chemo-enzymatic synthesis workflow.
Pivotal Applications in Drug Discovery
The primary application of (R)-2,4,5-Trifluorophenylalanine is as a chiral building block for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used to treat type 2 diabetes.[3][4]
Mechanism of Action: DPP-4 Inhibition
DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, drugs derived from (R)-2,4,5-Trifluorophenylalanine prolong the action of incretins, leading to increased insulin release and reduced glucagon levels in a glucose-dependent manner.[3]
Notable DPP-4 inhibitors synthesized from this amino acid include:
-
Sitagliptin : The first-in-class DPP-4 inhibitor, where the trifluorophenylalanine moiety is crucial for its potent and selective inhibition of the enzyme.[3]
-
Evogliptin : A potent and selective DPP-4 inhibitor approved for use in South Korea.[4]
-
Retagliptin : An analog of sitagliptin that has been investigated for its improved activity.[3][4]
The trifluorinated phenyl ring of the amino acid fits into a hydrophobic pocket of the DPP-4 enzyme, and its specific electronic properties contribute to the high-affinity binding required for effective inhibition.
Signaling Pathway of DPP-4 Inhibition
The following diagram illustrates the mechanism by which DPP-4 inhibitors modulate glucose homeostasis.
Caption: DPP-4 inhibition enhances incretin effects.
Experimental Protocol: Incorporation into a Peptide via SPPS
Incorporating (R)-2,4,5-Trifluorophenylalanine into a peptide sequence is a common application in drug discovery to study structure-activity relationships (SAR) or to enhance metabolic stability.[4][17][18] The following is a standard protocol for its incorporation using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Objective: To incorporate Fmoc-(R)-2,4,5-Trifluorophenylalanine-OH into a growing peptide chain on a solid support resin.
Materials:
-
Fmoc-(R)-2,4,5-Trifluorophenylalanine-OH
-
Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
SPPS reaction vessel
-
Shaker or rocker
Step-by-Step Methodology
1. Resin Preparation and Swelling: a. Place the desired amount of resin (e.g., 100 mg, 0.5 mmol/g loading) into the SPPS reaction vessel. b. Add DMF (approx. 10 mL/g resin) to swell the resin. c. Gently agitate on a shaker for 30-60 minutes at room temperature. d. Drain the DMF.
2. Fmoc-Deprotection (if starting with Fmoc-protected resin): a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes. Drain. c. Add a fresh solution of 20% piperidine in DMF. d. Agitate for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times). Causality: This two-step deprotection ensures complete removal of the Fmoc group while minimizing side reactions. The extensive washes are critical to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.
3. Amino Acid Coupling: a. In a separate vial, prepare the coupling solution. For a 0.05 mmol scale reaction, dissolve: i. Fmoc-(R)-2,4,5-Trifluorophenylalanine-OH (4 equivalents, 0.2 mmol, ~98 mg) ii. HBTU (3.9 equivalents, 0.195 mmol, ~74 mg) iii. DIPEA (8 equivalents, 0.4 mmol, ~70 µL) in minimal DMF (approx. 2 mL). b. Allow the solution to pre-activate for 2-5 minutes. The solution may change color. Causality: Pre-activation converts the carboxylic acid of the Fmoc-amino acid into a more reactive ester, facilitating efficient amide bond formation with the free amine on the resin. HBTU is a common and effective coupling agent.[19][20] c. Add the activated amino acid solution to the deprotected resin in the reaction vessel. d. Agitate the mixture for 1-2 hours at room temperature.
4. Post-Coupling Wash: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (5 times) to remove any unreacted reagents and byproducts.
5. Monitoring and Repetition: a. Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. A positive result (blue/purple beads) indicates incomplete coupling, and Step 3 should be repeated (double coupling). b. Once coupling is complete, the process can be repeated from Step 2 for the next amino acid in the sequence.
6. Final Cleavage and Deprotection: a. After the full peptide is synthesized, the N-terminal Fmoc group is removed (Step 2). b. The peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane). c. The crude peptide is then precipitated in cold diethyl ether and purified by HPLC.
Conclusion
(R)-2,4,5-Trifluorophenylalanine is a powerful and versatile building block in modern drug development. Its unique trifluorinated aromatic system provides a means to fine-tune the properties of peptides and small molecules, leading to enhanced biological activity and improved pharmacokinetic profiles.[5] A thorough understanding of its chemical properties, synthesis, and handling, as detailed in this guide, is essential for researchers aiming to leverage the strategic incorporation of fluorine to design the next generation of therapeutics, particularly in the realm of metabolic diseases.
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Al-Hadedi, A. A. M., & Murphy, C. D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central. [Link]
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Parmeggiani, F., et al. (2017). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. ResearchGate. [Link]
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PDF Host. (2020). Fluorinated phenylalanines: Synthesis and pharmaceutical applications. [Link]
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